molecular formula C16H16ClN3O5S B11767110 7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11767110
M. Wt: 397.8 g/mol
InChI Key: RULITNAIJFZYLO-RWWNRMGGSA-N
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Description

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound known for its significant applications in the field of antibiotics. This compound is a member of the cephalosporin class of antibiotics, which are widely used to treat a variety of bacterial infections due to their broad-spectrum activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically begins with the precursor 7-aminocephalosporanic acid (7-ACA). The process involves several key steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other cephalosporin derivatives.

    Biology: Studied for its interactions with bacterial enzymes and cell walls.

    Medicine: Widely used as an antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria.

    Industry: Employed in the production of pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Properties

Molecular Formula

C16H16ClN3O5S

Molecular Weight

397.8 g/mol

IUPAC Name

7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11?,15?/m1/s1

InChI Key

RULITNAIJFZYLO-RWWNRMGGSA-N

Isomeric SMILES

CC1=C(N2C(C(C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O

Origin of Product

United States

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